molecular formula C14H11ClN2O2 B5743349 [(Z)-[amino-(2-chlorophenyl)methylidene]amino] benzoate

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] benzoate

Cat. No.: B5743349
M. Wt: 274.70 g/mol
InChI Key: BXRQXJOBMDGRNO-UHFFFAOYSA-N
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Description

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] benzoate is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(2-chlorophenyl)methylidene]amino] benzoate can be achieved through the condensation reaction between 2-chlorobenzaldehyde and aminobenzoate under acidic or basic conditions. The reaction typically involves:

  • Dissolving 2-chlorobenzaldehyde in an appropriate solvent such as ethanol.
  • Adding aminobenzoate to the solution.
  • Stirring the mixture at room temperature or under reflux conditions to facilitate the condensation reaction.
  • Isolating the product by filtration and purifying it through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate catalysts to accelerate the reaction and reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of chlorinated quinones or benzoquinones.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] benzoate has diverse applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in treating infections and inflammatory conditions.

    Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds with specific functional properties.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(2-chlorophenyl)methylidene]amino] benzoate involves its interaction with various molecular targets, including enzymes and receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and inflammation pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Known for its antimicrobial and anti-inflammatory properties.

    Indole Derivatives: Exhibits diverse biological activities, including anticancer and antioxidant effects.

    Schiff Bases: A broad class of compounds with various applications in medicinal chemistry and materials science.

Uniqueness

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] benzoate stands out due to its unique combination of a chlorinated aromatic ring and a benzoate ester group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c15-12-9-5-4-8-11(12)13(16)17-19-14(18)10-6-2-1-3-7-10/h1-9H,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRQXJOBMDGRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2Cl)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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